![molecular formula C11H12N4O B14602636 2H-Furo[2,3-b]indole, 3a-azido-3,3a,8,8a-tetrahydro-8a-methyl- CAS No. 61186-46-7](/img/structure/B14602636.png)
2H-Furo[2,3-b]indole, 3a-azido-3,3a,8,8a-tetrahydro-8a-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Furo[2,3-b]indole, 3a-azido-3,3a,8,8a-tetrahydro-8a-methyl- is a complex organic compound that belongs to the class of furoindoles. This compound is characterized by its unique structure, which includes an azido group and a tetrahydrofuro ring fused to an indole core. The presence of the azido group makes it a valuable intermediate in organic synthesis, particularly in the formation of nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Furo[2,3-b]indole, 3a-azido-3,3a,8,8a-tetrahydro-8a-methyl- typically involves the reaction of 2-methyltryptophol with iodine azide. This reaction proceeds through a cascade azidation-cyclization mechanism, resulting in the formation of the desired furoindole derivative . The reaction conditions generally include the use of acetic acid as a solvent at room temperature, which facilitates the isomerization of the intermediate product to the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Additionally, the use of continuous flow reactors could be explored to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-Furo[2,3-b]indole, 3a-azido-3,3a,8,8a-tetrahydro-8a-methyl- undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted furoindoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2H-Furo[2,3-b]indole, 3a-azido-3,3a,8,8a-tetrahydro-8a-methyl- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex nitrogen-containing heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 2H-Furo[2,3-b]indole, 3a-azido-3,3a,8,8a-tetrahydro-8a-methyl- involves its interaction with various molecular targets and pathways. The azido group can undergo bioorthogonal reactions, making it useful in bioconjugation and labeling studies. Additionally, the compound’s unique structure allows it to interact with specific enzymes and receptors, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3a-azido-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole: Another azido-indole derivative with similar reactivity and applications.
2-azidomethyltryptophol: A related compound that can be synthesized under similar conditions and has comparable chemical properties
Uniqueness
2H-Furo[2,3-b]indole, 3a-azido-3,3a,8,8a-tetrahydro-8a-methyl- is unique due to its furoindole structure, which imparts distinct chemical and biological properties. The presence of the azido group further enhances its versatility in synthetic and biological applications, making it a valuable compound in various fields of research .
Properties
CAS No. |
61186-46-7 |
|---|---|
Molecular Formula |
C11H12N4O |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
8b-azido-3a-methyl-2,4-dihydro-1H-furo[2,3-b]indole |
InChI |
InChI=1S/C11H12N4O/c1-10-11(14-15-12,6-7-16-10)8-4-2-3-5-9(8)13-10/h2-5,13H,6-7H2,1H3 |
InChI Key |
UWSRRBPQJROWQP-UHFFFAOYSA-N |
Canonical SMILES |
CC12C(CCO1)(C3=CC=CC=C3N2)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


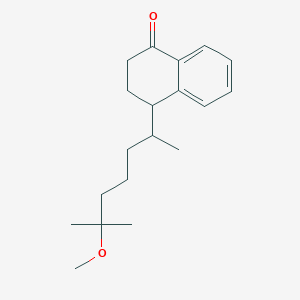
![9-Diazobicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14602570.png)
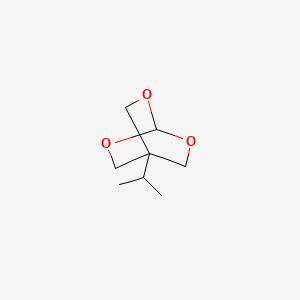

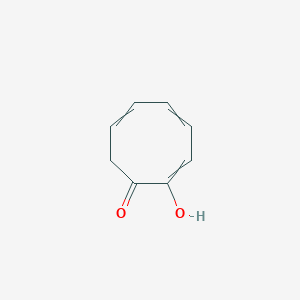
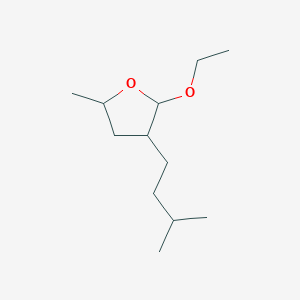
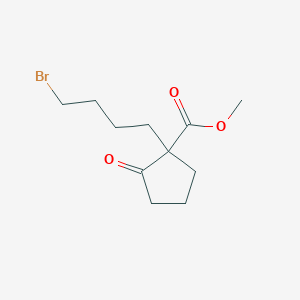
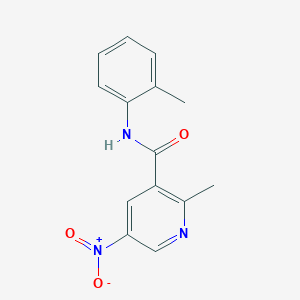


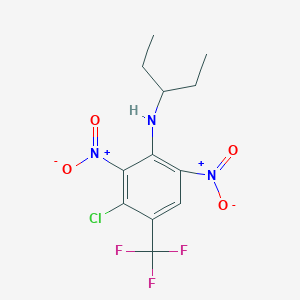
![1-[1,1-Bis(hexyloxy)propoxy]hexane](/img/structure/B14602646.png)
![3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14602653.png)
![2-[(7-Bromohept-5-EN-1-YL)oxy]oxane](/img/structure/B14602659.png)
